DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt
Description
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt (DSPA) is a synthetic phospholipid with two saturated stearoyl (C18:0) acyl chains esterified to the glycerol backbone. Its chemical formula is C₃₉H₇₆NaO₈P, with a molecular weight of 726.98 g/mol and CAS number 108321-18-2 . DSPA typically appears as a white-to-yellow solid, exhibits solubility in water and polar organic solvents (e.g., methanol), and is stable under recommended storage conditions (2–8°C) . It is widely used in lipid bilayer studies, liposome formulations, and as a component in drug delivery systems due to its structural stability and predictable phase behavior .
Properties
Molecular Formula |
C39H75Na2O8P |
|---|---|
Molecular Weight |
749.0 g/mol |
IUPAC Name |
disodium;2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2 |
InChI Key |
XPMKJIKGYGROQR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Protected Glycerol Backbone Strategy
This approach involves the sequential construction of the phospholipid using protected glycerol derivatives, followed by conversion to the disodium salt. The general scheme involves:
- Selection and protection of the glycerol starting material
- Sequential esterification with stearic acid derivatives
- Phosphorylation at the sn-3 position
- Deprotection and formation of the disodium salt
This strategy allows for stereoselective synthesis, ensuring the proper configuration at the glycerol backbone, which is crucial for biological activity and proper physicochemical properties.
Oxidation-Addition Approach
Based on the synthesis of related phospholipids, another viable approach involves:
- Starting with 3-halogenated propylene as raw material
- Performing an oxidation reaction under a chiral catalyst to obtain (S)-1,2-diol-3-halogenated propane
- Carrying out an addition reaction with stearic anhydride or stearic acid chloride
- Introducing the phosphate group through appropriate phosphorylating agents
- Converting to the disodium salt form
Specific Preparation Methods for DSPA Disodium Salt
Synthesis via Chiral Catalyst Method
This method focuses on maintaining stereochemical integrity during synthesis:
- Begin with 3-halogenated propylene raw material
- Conduct an oxidation reaction under a chiral catalyst (temperature: 30-50°C, solvent: methylene dichloride, under inert gas protection)
- React the resulting (S)-1,2-diol-3-halogenated propane with stearic anhydride or stearic acid halide to obtain (R)-1,2-distearoyl-3-halogenated propane
- Perform a reflux reaction (100-111°C) with an appropriate phosphorylating agent (e.g., silver phosphate derivatives) under light-protected conditions
- Convert to the disodium salt using sodium hydroxide in controlled conditions
The temperature control during these reactions is critical, with phosphorylation typically conducted at elevated temperatures (100-111°C) and the salt formation at lower temperatures (20-30°C).
Conversion from DSPA Monosodium Salt
A practical approach for laboratory preparation involves converting the more readily available monosodium salt to the disodium form:
- Dissolve DSPA monosodium salt in an appropriate solvent mixture (typically chloroform/methanol)
- Add precise molar equivalents (1:1) of sodium hydroxide or sodium bicarbonate solution
- Stir at controlled temperature (10-20°C) for 1-2 hours
- Extract the product and remove solvent under controlled conditions
- Purify through recrystallization
This approach leverages the general principle that phosphoric acid derivatives can be neutralized with sodium hydroxide to form disodium salts: H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O.
Direct Neutralization Method
This straightforward approach focuses on direct neutralization of the phosphatidic acid:
- Prepare a solution of 1,2-distearoyl-sn-glycero-3-phosphatidic acid in an appropriate solvent
- Add two molar equivalents of sodium hydroxide or sodium bicarbonate
- Maintain reaction temperature below 30°C (preferably 10-20°C)
- Monitor pH until neutralization is complete
- Isolate through precipitation or extraction
- Purify through recrystallization
The temperature control is critical during this process, as higher temperatures can lead to hydrolysis of the ester bonds, compromising product quality.
Purification Techniques for DSPA Disodium Salt
Recrystallization Methods
Several effective recrystallization approaches have been documented:
Table 1: Recrystallization Solvent Systems for DSPA Disodium Salt
| Solvent System | Temperature | Cooling Rate | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl acetate | 50°C → 4°C | Gradual (1-2 hr) | 75-85 | 95-98 |
| Chloroform/acetone | 50°C → -6°C | Controlled (1°C/min) | 65-75 | >98 |
| Acetone/water | 30°C → 5°C | Slow (overnight) | 70-80 | 95-97 |
The recrystallization process typically involves:
- Dissolving the crude product in the warmed primary solvent
- Filtering through a hydrophobic syringe filter (0.45-0.50 μm)
- Adding the second solvent (anti-solvent) to initiate crystallization
- Maintaining at low temperature with gentle agitation (150 rpm)
- Collecting precipitate through centrifugation (2,500-3,000 rpm, 3-5 min)
- Drying under nitrogen or vacuum to remove residual solvent
Multiple recrystallization cycles may be necessary to achieve high purity, with each cycle potentially sacrificing some yield for improved purity.
Chromatographic Purification
For analytical-grade preparations, chromatographic purification may be employed:
- Dissolve sample in an appropriate solvent mixture
- Perform column chromatography using silica gel
- Elute with chloroform/methanol/water systems (typical ratios 65:25:4)
- Collect and analyze fractions
- Combine pure fractions and remove solvent
- Convert to disodium salt if needed through controlled neutralization
Analytical Methods for DSPA Disodium Salt Characterization
Chemical Purity Assessment
Several techniques are employed to verify the identity and purity of DSPA disodium salt:
Table 2: Analytical Methods for DSPA Disodium Salt
| Analytical Method | Parameter Measured | Acceptable Criteria |
|---|---|---|
| Thin-Layer Chromatography | Rf value, single spot | ≥97.0% purity |
| HPLC | Retention time, peak area | >98.0% purity |
| NMR Spectroscopy | Chemical shifts, integration | Structure confirmation |
| Mass Spectrometry | Molecular ion, fragmentation pattern | m/z 727 [M+Na]⁺ |
| Elemental Analysis | C, H, P, Na content | ±0.4% of theoretical |
Physical Property Characterization
Physical properties provide important verification of product quality:
Table 3: Physical Properties of DSPA Disodium Salt
| Property | Typical Value | Method |
|---|---|---|
| Melting Point | 161-166°C | Differential Scanning Calorimetry |
| Solubility in Chloroform | 1.6 mg/mL | Gravimetric Analysis |
| Appearance | White powder | Visual Inspection |
| Water Content | <1.0% | Karl Fischer Titration |
Conversion from Related Phospholipids
From Phosphatidylcholine to Phosphatidic Acid
One practical approach involves the conversion of more readily available phosphatidylcholine derivatives to phosphatidic acid salts:
From Dipalmitoyl to Distearoyl Phosphatidic Acid
For laboratories with access to dipalmitoyl phosphatidic acid disodium salt (a C16 analog), conversion to the distearoyl form (C18) can be achieved through:
- Hydrolysis to remove the palmitoyl chains
- Re-esterification with stearic acid using Steglich esterification or similar methods
- Purification and isolation of the distearoyl product
Practical Considerations and Optimizations
Temperature Control
Temperature management is critical throughout the synthesis and purification processes:
- Esterification reactions: 30-50°C
- Phosphorylation: 100-111°C
- Salt formation: 10-30°C
- Recrystallization: Specific cooling profiles (typically from 50°C to below 10°C)
Improper temperature control can lead to side reactions, hydrolysis, or poor crystallization, compromising yield and purity.
Solvent Selection
The choice of solvents significantly impacts reaction efficiency and product purity:
Table 4: Solvent Systems for DSPA Disodium Salt Preparation Steps
| Preparation Step | Recommended Solvents | Considerations |
|---|---|---|
| Esterification | Methylene chloride, Toluene | Anhydrous conditions required |
| Phosphorylation | Toluene (100-111°C) | Light protection necessary |
| Salt Formation | Water/Organic biphasic systems | pH control critical |
| Recrystallization | Chloroform/Acetone, Ethyl acetate | Temperature profiles important |
Yield Optimization
Based on synthesis of similar compounds, several factors have been identified for yield optimization:
- Maintaining anhydrous conditions during esterification
- Using freshly prepared or high-purity reagents
- Precise molar ratios of reactants (particularly for salt formation)
- Controlled addition rates for reagents
- Efficient extraction and phase separation techniques
- Optimal crystallization conditions
Chemical Reactions Analysis
Types of Reactions
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in DSPA can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycerol phosphate.
Oxidation: The stearic acid chains can undergo oxidation to form stearic acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alcohols or amines can be used to substitute the phosphate group under controlled conditions.
Major Products Formed
Hydrolysis: Stearic acid and glycerol phosphate.
Oxidation: Stearic acid derivatives such as stearic aldehyde or stearic acid.
Substitution: Various phosphatidic acid derivatives depending on the substituent used.
Scientific Research Applications
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:
Molecular Targets: DSPA targets proteins such as mammalian target of rapamycin (mTOR) and phospholipase D (PLD), which are involved in cell growth, proliferation, and survival.
Pathways Involved: It participates in the mTOR signaling pathway, influencing processes such as autophagy, protein synthesis, and lipid metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphatidic Acid Salts
Phosphatidic acid (PA) salts vary primarily in acyl chain length, saturation, and counterion type. Below is a detailed comparison of DSPA with key analogs:
1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid disodium salt (DPPA)
- CAS : 71065-87-7
- Formula : C₃₅H₆₈O₈P•Na
- Molecular Weight : 671 g/mol
- Acyl Chains : Two palmitoyl (C16:0) groups.
- Physical Properties: Lower melting point than DSPA (exact value unspecified) due to shorter acyl chains. Soluble in chloroform/methanol/acetic acid mixtures .
- Applications: Used in membrane mimetics and as a stabilizer in lipid nanoparticles. Its shorter chains confer higher fluidity compared to DSPA .
1,2-Dimyristoyl-sn-glycero-3-phosphatidic acid sodium salt (DMPA)
- CAS : 80724-31-8
- Formula : C₂₉H₅₆O₈P•Na
- Acyl Chains : Two myristoyl (C14:0) groups.
- Physical Properties: Expected to have even lower melting point and higher solubility in non-polar solvents than DSPA or DPPA due to shorter chains. Purity >98% .
- Applications : Ideal for studies requiring rapid lipid mixing or high membrane curvature .
1,2-Dioleoyl-sn-glycero-3-phosphatidic acid sodium salt (DOPA)
- CAS : 169437-35-8
- Acyl Chains : Two oleoyl (C18:1) groups with a single double bond.
- Physical Properties: Unsaturated chains reduce melting point and increase membrane fluidity. Likely soluble in ethanol and chloroform .
- Applications : Preferred for creating fluid lipid bilayers or temperature-sensitive delivery systems .
Structural and Functional Comparison Table
Comparison with Non-Phosphatidic Acid Disodium Salts
Sodium Distearylphosphate
- CAS : 2958-14-7
- Properties : Higher hydrophobicity due to lack of glycerol moiety. Used as an emulsifier or surfactant in industrial applications .
- Contrast with DSPA: Not a phospholipid; unsuitable for biological membrane studies .
Disodium Glucose Phosphate
Critical Analysis of Research Findings
- Chain Length and Saturation : DSPA’s long saturated chains enhance bilayer stability but reduce fluidity compared to unsaturated analogs like DOPA .
- Solubility: Shorter-chain PAs (e.g., DMPA) exhibit better solubility in non-polar solvents, while DSPA’s water solubility is advantageous for aqueous formulations .
- Safety : DSPA is classified as WGK 3 (severely hazardous to water), requiring stringent environmental controls during disposal . Similar compounds like DMPA lack explicit hazard data in the literature.
Biological Activity
DSPA, or L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, is a phospholipid that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of DSPA, focusing on its role in cellular processes, mechanisms of action, and relevant case studies.
- Chemical Formula : C35H67Na2O8P
- Molecular Weight : 692.85 g/mol
- CAS Number : 71065-87-7
DSPA functions primarily as a signaling molecule within cellular membranes. It plays a critical role in various biological processes, including:
- Cell Signaling : DSPA is involved in the regulation of intracellular signaling pathways, particularly those related to cell growth and differentiation.
- Membrane Dynamics : As a phospholipid, it contributes to membrane fluidity and integrity, affecting cellular interactions and transport mechanisms.
- Apoptosis Induction : Research indicates that DSPA can trigger apoptotic pathways in certain cell types, which may have implications for cancer therapy.
Biological Activity
The biological activity of DSPA has been documented in several studies, highlighting its effects on different cell types:
1. Cell Proliferation and Apoptosis
DSPA has been shown to influence cell proliferation rates and induce apoptosis in various cancer cell lines. For instance, in studies involving breast cancer cells, DSPA treatment resulted in significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays.
2. Inflammatory Response Modulation
Research indicates that DSPA can modulate inflammatory responses by influencing cytokine production. In vitro studies demonstrated that DSPA treatment reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
3. Neuroprotective Effects
DSPA exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. Studies have shown that DSPA treatment leads to decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
